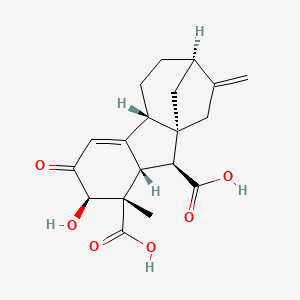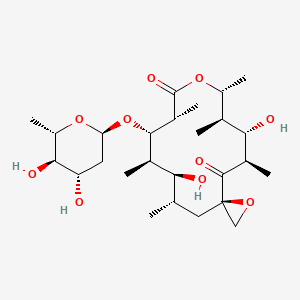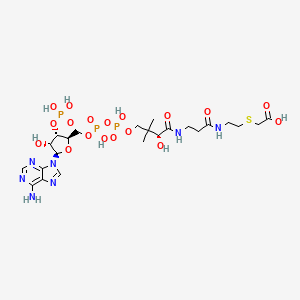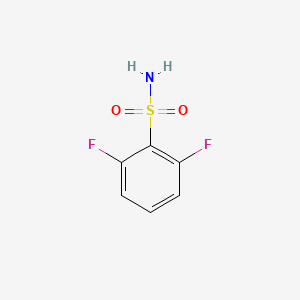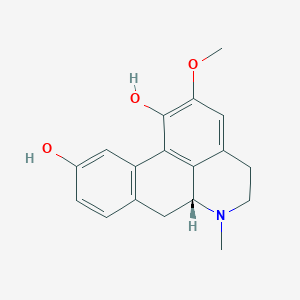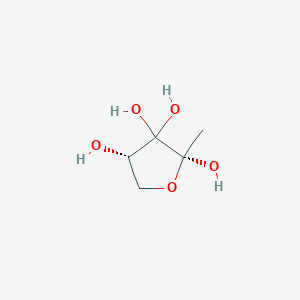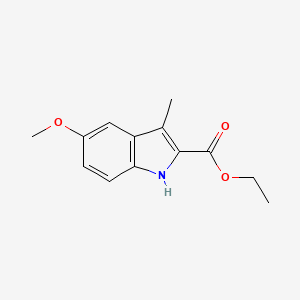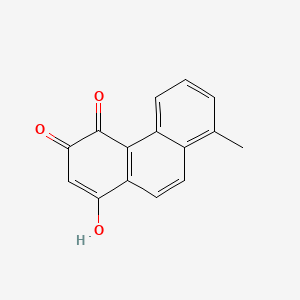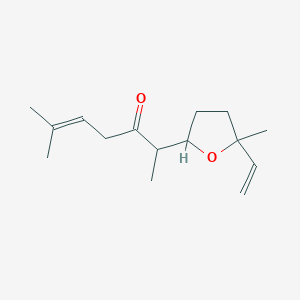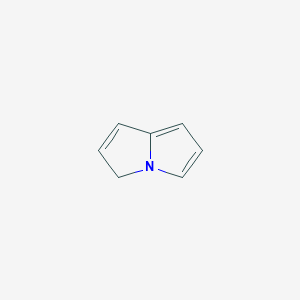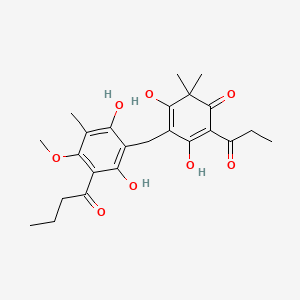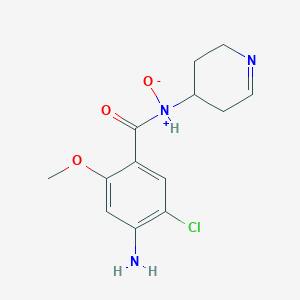
Acylfulvene
Overview
Description
Acylfulvene is a class of cytotoxic semi-synthetic derivatives of illudin, a natural product extracted from the jack o’lantern mushroom (Omphalotus olearius). One notable this compound, 6-hydroxymethylthis compound (irofulven), has been evaluated for its potential in treating various cancers and tumors . This compound compounds are known for their ability to kill cancer cells through DNA alkylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acylfulvene is synthesized from illudin S, a sesquiterpene with antitumor properties. The synthesis involves several steps, including cycloaddition reactions, allenic Pauson-Khand chemistry, and asymmetric metathesis . The semi-synthetic pathway from illudin S to hydroxymethylthis compound (HMAF) and other analogs involves the production of illudin S from liquid growth of Omphalotus illudens cell culture .
Industrial Production Methods: The industrial production of this compound derivatives requires the fermentation of Omphalotus illudens cell lines to produce illudin S. This process involves handling and purifying large quantities of illudin S, which is highly toxic and represents a biohazard in manufacturing facilities .
Chemical Reactions Analysis
Types of Reactions: Acylfulvenes undergo various chemical reactions, including DNA alkylation, thiol reactivity, and redox-regulating enzyme inhibition . These compounds react with cellular thiols, such as thioredoxin, and inhibit its activity by covalently modifying its active site cysteines .
Common Reagents and Conditions: The synthesis of acylfulvenes involves reagents such as cyclopropane, indenone, and methyl groups. Reaction conditions include cycloaddition, Pauson-Khand reaction, and enyne ring-closing metathesis .
Major Products: The major products formed from acylfulvene reactions include DNA adducts, which result from DNA alkylation, and modified thioredoxin proteins .
Scientific Research Applications
Acylfulvene compounds have been extensively studied for their anticancer properties. They exhibit potent antitumor activity against various solid tumors, including pancreatic, lung, prostate, and triple-negative breast cancer . Acylfulvenes, such as LP-184, have shown efficacy in targeting tumors with homologous recombination deficiency and inducing DNA double-strand breaks . These compounds are also being investigated for their potential in treating non-Hodgkin’s lymphoma .
Mechanism of Action
Acylfulvenes exert their effects primarily through DNA alkylation, leading to DNA damage and cell apoptosis . They are metabolized to active compounds by the enzyme prostaglandin reductase 1 (PTGR1), which is frequently elevated in multiple solid tumor types . The DNA lesions induced by acylfulvenes are repaired by the nucleotide excision repair and homologous recombination pathways . Additionally, acylfulvenes inhibit redox-regulating enzymes such as thioredoxin and glutathione reductase .
Comparison with Similar Compounds
- Illudin S
- Irofulven (6-hydroxymethylacylfulvene)
- LP-184
- MGI 4184
This compound compounds continue to be a focus of scientific research due to their promising anticancer properties and potential therapeutic applications.
Properties
IUPAC Name |
(5'R)-5'-hydroxy-2',5',7'-trimethylspiro[cyclopropane-1,6'-indene]-4'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAKJNQXUARACO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C3(CC3)[C@@](C(=O)C2=C1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327131 | |
| Record name | Acylfulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125392-76-9 | |
| Record name | (6′R)-6′-Hydroxy-2′,4′,6′-trimethylspiro[cyclopropane-1,5′-[5H]inden]-7′(6′H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125392-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acylfulvene, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125392769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acylfulvene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acylfulvene, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4T2FA57Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


